叠氮基-PEG35-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azido-PEG35-amine is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

Azido-PEG35-amine is used in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular formula of Azido-PEG35-amine is C72H146N4O35 . It has a molecular weight of 1627.95 g/mol .Chemical Reactions Analysis

Azido-PEG35-amine contains an Azide group that can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis

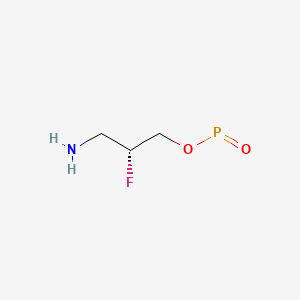

Azido-PEG35-amine is a PEG derivative containing an azide group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media .科学研究应用

有机氮化合物的合成

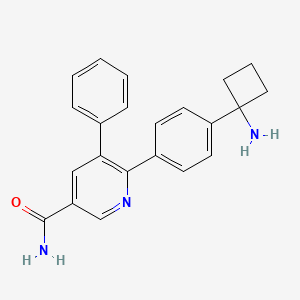

叠氮化合物,包括叠氮基-PEG35-胺,在有机氮化合物(如胺和三唑)的合成中起着至关重要的作用 {svg_1}. 这些化合物是有机化学和材料化学中的重要组成部分 {svg_2}. 叠氮基团是亲电性的,易受各种亲核试剂(如碳负离子)的攻击 {svg_3}. 这对合成含有叠氮基的碳负离子提出了重大挑战 {svg_4}.

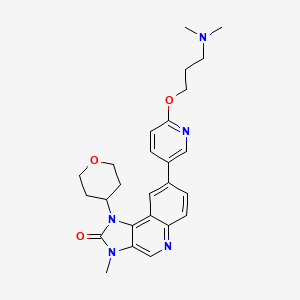

药物开发

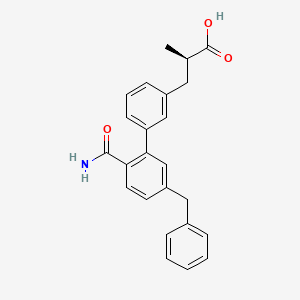

可以通过“点击”反应合成的三唑在药物开发中引起了关注 {svg_5}. “点击”反应是一种广泛应用于药物发现和药物化学中的铜催化叠氮-炔环加成反应 {svg_6}.

材料化学

叠氮基-PEG35-胺由于其形成三唑的能力而被用于材料化学 {svg_7}. 三唑是五元芳香杂环,用于合成各种材料 {svg_8}.

质粒DNA操作

叠氮基-PEG35-胺可用于质粒DNA的操作 {svg_9}. 质粒DNA由于其克隆、转移和操纵基因的能力而在科学研究中起着至关重要的作用 {svg_10}.

碳捕获

包括叠氮基-PEG35-胺在内的胺类化合物在碳捕获方面日益受到关注 {svg_11}. 碳捕获是指从燃煤发电厂等来源捕获二氧化碳排放,并将其重新利用或储存起来,使其不会进入大气 {svg_12}.

储能

叠氮基-PEG35-胺可用于储能应用 {svg_13}. 胺类化合物可用于合成储能材料 {svg_14}.

绿色化学品的合成

胺类化合物用于合成绿色化学品 {svg_15}. 绿色化学,也称为可持续化学,是化学和化学工程的一个领域,专注于设计产品和工艺,最大限度地减少有害物质的使用和产生 {svg_16}.

环境修复

叠氮基-PEG35-胺可用于环境修复 {svg_17}. 胺类化合物可用于从环境中去除污染物,这一过程称为修复 {svg_18}.

作用机制

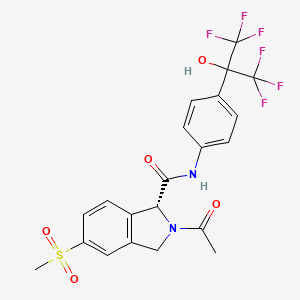

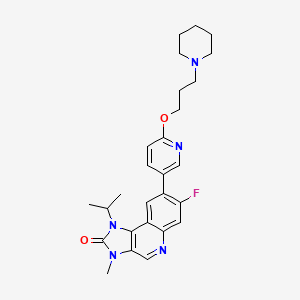

Target of Action

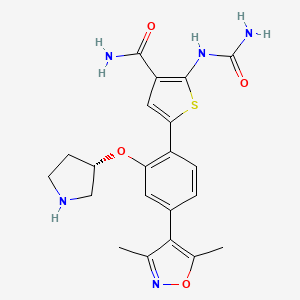

Azido-PEG35-amine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Azido-PEG35-amine contains an azide group and an amine group . The azide group can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is crucial for the formation of PROTACs . The amine group of Azido-PEG35-amine is reactive with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters .

Biochemical Pathways

As a component of protacs, it plays a role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .

Pharmacokinetics

It is known that azido-peg35-amine is a monodisperse, aqueous soluble peg linker , which suggests it may have good bioavailability due to its solubility in aqueous media.

Result of Action

The molecular and cellular effects of Azido-PEG35-amine are primarily related to its role in the formation of PROTACs . By forming a stable triazole linkage, Azido-PEG35-amine enables the selective degradation of target proteins . This can have various effects depending on the specific target protein being degraded.

Action Environment

It is known that environmental factors can have significant effects on the epigenome, which in turn can influence gene expression and subsequent health outcomes . As such, it is plausible that environmental factors could potentially influence the action of Azido-PEG35-amine, particularly when it is part of a PROTAC molecule.

安全和危害

未来方向

生化分析

Biochemical Properties

Azido-PEG35-amine plays a significant role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of Azido-PEG35-amine are not well-studied. The effects of similar PEG-based compounds have been investigated. For instance, pegylated arginine deiminase (ADI-PEG 20) has been shown to improve energy homeostasis by driving systemic and hepatocyte autophagy .

Molecular Mechanism

The molecular mechanism of Azido-PEG35-amine involves its interaction with molecules containing Alkyne groups. It undergoes a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) to form a stable triazole linkage .

Temporal Effects in Laboratory Settings

It is known that Azido-PEG35-amine is a non-cleavable linker for bio-conjugation .

Metabolic Pathways

It is known that Azido-PEG35-amine can be used in the synthesis of PROTACs .

Transport and Distribution

It is known that the hydrophilic PEG spacer in Azido-PEG35-amine increases its solubility in aqueous media .

Subcellular Localization

It is known that Azido-PEG35-amine can be used in the synthesis of PROTACs .

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQQBVVZWHNZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H146N4O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1627.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)